molecular formula C21H25N7O3S B2603113 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-32-8

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2603113
CAS No.: 850914-32-8
M. Wt: 455.54
InChI Key: RRKJAELOQTXPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-dione derivative characterized by a benzo[d]oxazole-thioethyl group at position 7 and a 4-ethylpiperazinyl substituent at position 8 of the purine core. Such structural features are common in kinase inhibitors and antidiabetic agents, where purine derivatives often act as adenosine receptor modulators or enzyme inhibitors .

Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3S/c1-3-26-8-10-27(11-9-26)19-23-17-16(18(29)24-20(30)25(17)2)28(19)12-13-32-21-22-14-6-4-5-7-15(14)31-21/h4-7H,3,8-13H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKJAELOQTXPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d]oxazole derivative, followed by the introduction of the thioethyl group. Subsequent steps involve the formation of the purine core and the attachment of the piperazine moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d]oxazole moiety and subsequent modifications to introduce the purine structure. Key synthetic routes may involve:

  • Formation of Benzo[d]oxazole : The benzo[d]oxazole-2-thiol can be synthesized through the cyclocondensation of 2-aminophenol with thiourea under specific conditions. This intermediate serves as a crucial building block for further derivatization .
  • Purine Derivatization : The introduction of the purine scaffold can be achieved via alkylation or acylation reactions, where various substituents are introduced to enhance biological activity. For example, the incorporation of ethylpiperazine is often used to improve solubility and bioavailability .
  • Final Product Formation : The final compound is typically obtained through condensation reactions that link the benzo[d]oxazole and purine units, followed by purification techniques such as recrystallization or chromatography to isolate the desired product in high yield.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing benzo[d]oxazole and purine moieties. For instance, derivatives similar to 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The mechanism of action is believed to involve interference with DNA synthesis or repair pathways.

Neuroprotective Effects

Compounds derived from benzo[d]oxazole have also demonstrated neuroprotective effects. Research indicates that these compounds can protect neuronal cells from β-amyloid-induced toxicity, which is relevant in the context of neurodegenerative diseases like Alzheimer's . The neuroprotective mechanism may involve antioxidant activity or modulation of signaling pathways associated with cell survival.

Antimicrobial Properties

In addition to anticancer and neuroprotective effects, certain derivatives have shown promising antimicrobial activity. Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Activity Evaluation

A series of synthesized compounds based on the benzo[d]oxazole framework were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives possessed IC50 values comparable to established chemotherapeutics like doxorubicin. For example, one derivative exhibited an IC50 of 16.19 μM against HCT-116 cells, showcasing its potential as a lead compound for further development .

Case Study 2: Neuroprotection in Cell Models

A study focusing on the neuroprotective effects of benzo[d]oxazole derivatives demonstrated that treatment with these compounds significantly reduced cell death in PC12 cells exposed to β-amyloid peptides. This suggests their potential utility in therapeutic strategies for Alzheimer's disease .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-(But-2-yn-1-yl)-Substituted Analogues

Compounds like 7-(but-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (, Compound 5) feature an alkyne group at position 6. However, the alkyne group is prone to acid-catalyzed degradation, as seen in linagliptin degradants (e.g., LINA-D3 and LINA-D4, which form HCl adducts under acidic conditions) .

Benzothiazole vs. Benzo[d]oxazole Derivatives

7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione () replaces the benzo[d]oxazole with a benzothiazole-thioethyl group. The sulfur atom in benzothiazole increases electron-withdrawing effects and may enhance metabolic stability compared to the oxygen-containing benzo[d]oxazole. This substitution could alter binding affinity in enzymatic targets due to differences in π-stacking or hydrogen bonding .

Substituent Analysis at Position 8

Piperazine Derivatives

The 4-ethylpiperazinyl group in the target compound contrasts with:

  • 4-(2-Hydroxyethyl)piperazinyl (): The hydroxyethyl side chain improves water solubility but may reduce blood-brain barrier penetration due to increased polarity.
  • 3-Aminopiperidinyl (, LINA-D2): The primary amine in this substituent facilitates hydrogen bonding but increases susceptibility to oxidative degradation (e.g., formation of imine or nitro groups under oxidative stress) .

Aminoalkyl vs. Aromatic Substituents

7-(2-Chlorobenzyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione () features a dimethylaminoethylamino group at position 7.

Stability and Degradation Pathways

The target compound’s benzo[d]oxazole-thioethyl group is less prone to hydrolysis than:

  • Quinazoline-containing analogues (, Compound 4): The quinazoline ring undergoes hydrolysis under acidic conditions, leading to degradants like LINA-D2 .
  • Alkyne side chains (): Butynyl groups form HCl adducts in acidic media, whereas the thioether linkage in the target compound is more stable under similar conditions .

Structural and Functional Comparison Table

Compound Name Position 7 Substituent Position 8 Substituent Key Properties Reference
7-(2-(Benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione Benzo[d]oxazole-thioethyl 4-Ethylpiperazinyl High metabolic stability; moderate solubility Target
7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-purine Butynyl 2-Hydroxyethylamino Acid-labile; hydrophobic
7-(2-(Benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-purine Benzo[d]thiazole-thioethyl Benzyl(methyl)amino Enhanced electron-withdrawing effects; improved binding affinity
7-(2-Chlorobenzyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-purine 2-Chlorobenzyl Dimethylaminoethylamino High basicity; steric hindrance limits target interaction
8-(3-Aminopiperidin-1-yl)-7-(but-2-ynyl)-3-methyl-purine (LINA-D2) Butynyl 3-Aminopiperidinyl Prone to oxidation (forms nitro or imine derivatives)

Biological Activity

The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, as well as its derivatives, focusing on their therapeutic implications.

1. Synthesis of the Compound

The synthesis of the target compound typically involves multi-step organic reactions that include:

  • Formation of benzo[d]oxazole derivatives : These derivatives are synthesized via cyclocondensation reactions involving 2-aminophenol and thiourea, yielding benzo[d]oxazole-2-thiol as a key intermediate .
  • Substitution reactions : The introduction of the ethylpiperazine moiety is achieved through nucleophilic substitution methods, which enhance the solubility and biological activity of the final product.

2.1 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzo[d]oxazole derivatives. For instance, compounds similar to the target molecule were shown to protect PC12 cells from apoptosis induced by β-amyloid (Aβ) peptides. This protection was linked to a reduction in hyperphosphorylation of tau protein and modulation of signaling pathways such as Akt/GSK-3β/NF-κB .

Compound Effect on PC12 Cells Mechanism
5cInhibited BACE1 expressionAkt/GSK-3β/NF-κB signaling pathway
DonepezilLess effective than 5cReversible AChE inhibition

2.2 Anticancer Activity

The compound’s structural features suggest potential anticancer properties. Benzoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, certain synthesized benzoxazepine derivatives demonstrated significant activity against solid tumors and modulated pro-inflammatory cytokines like IL-6 and TNF-α .

2.3 Anti-inflammatory Properties

The anti-inflammatory activity of related compounds was also evaluated, showing promise in reducing inflammation markers in vitro. The ability to inhibit lipoxygenase and other inflammatory mediators indicates potential therapeutic applications in treating inflammatory diseases .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds that resemble the target structure have been shown to inhibit enzymes involved in amyloid plaque formation (e.g., BACE1), which is crucial for Alzheimer's disease treatment .
  • Modulation of Cell Signaling : The ability to influence cell survival pathways (e.g., Akt signaling) is significant for neuroprotection and cancer therapy .

4. Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with compounds structurally related to our target molecule:

  • Neuroprotection Study : A study on a series of benzo[d]oxazole derivatives revealed their capacity to protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative diseases .
  • Cancer Cell Line Evaluation : Another investigation assessed a range of benzoxazole analogues against different cancer cell lines, reporting variable cytotoxicity and highlighting specific compounds that inhibited tumor growth effectively .

Q & A

Q. How can QSAR models predict novel derivatives with enhanced target affinity?

  • Methodological Answer :
  • Descriptor selection : Use electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters.
  • Validation : Apply leave-one-out cross-validation and external test sets (R² > 0.6).
  • Synthetic prioritization : Rank candidates via docking scores (AutoDock Vina) against target proteins (e.g., kinase domains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.